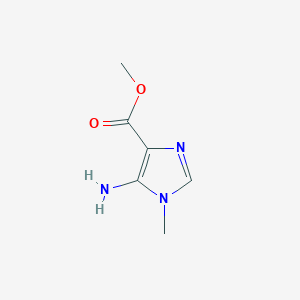

Methyl 5-amino-1-methyl-1h-imidazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

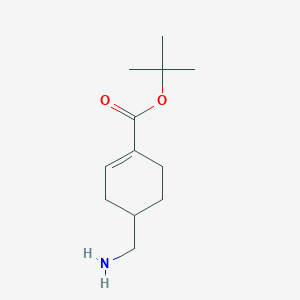

“Methyl 5-amino-1-methyl-1h-imidazole-4-carboxylate” is an organic compound with the molecular formula C6H9N3O2 . It is also known as “Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” and has a molecular weight of 155.16 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring with a methyl group and an amino group attached to it . The exact structure can be represented by the InChI code: 1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 155.16 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Chemical Interactions and Biological Activities

Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound that has been explored in various scientific research applications due to its reactive properties and potential biological activities. This compound, and derivatives thereof, have been instrumental in studying and synthesizing new chemical entities with potential therapeutic applications.

One area of research involves the study of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde formed in organisms that modifies proteins and forms advanced glycation end-products. MG is associated with complications of diabetes and neurodegenerative diseases and has been found in foodstuffs and beverages. The intake of MG over prolonged periods can cause degenerative changes in tissues and exert anticancer activity. This highlights the importance of compounds like this compound in understanding the biological implications of MG and its derivatives (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Derivatives and Pharmacological Potential

Another significant application is in the synthesis of derivatives with potential pharmacological uses. For example, the synthesis of imidazo[1,2-a]pyridines has been reported, with these compounds being recognized for their wide range of applications in medicinal chemistry. This moiety is useful not only in drug development but also in material science, indicating the versatile nature of research involving this compound and related compounds (Bagdi, Santra, Monir, & Hajra, 2015).

Antimicrobial and Antitumor Applications

Research has also been conducted on the antimicrobial and antitumor activities of derivatives of this compound. For instance, compounds synthesized from derivatives have shown in vitro antimicrobial activity against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeasts, filamentous fungi, and algae. Preliminary in vivo studies have indicated that these compounds possess chemotherapeutic activity comparable to established treatments (Pittillo & Hunt, 1967).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to have a broad range of biological properties and can interact with various targets .

Mode of Action

It is known that imidazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to participate in many important biochemical reactions .

Result of Action

Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is suggested to have potential applications in the treatment of certain cancers by regulating cellular signaling pathways and inhibiting the growth and spread of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed and dry, at room temperature .

Propiedades

IUPAC Name |

methyl 5-amino-1-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUHFXBKNAOBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)

![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)

![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)

![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2750422.png)